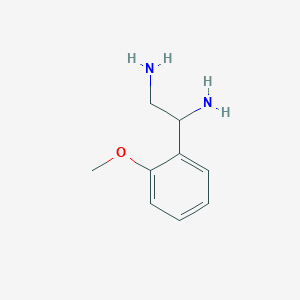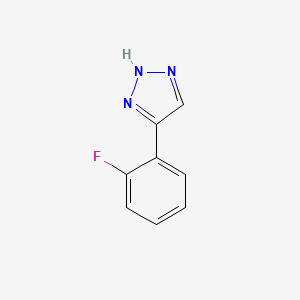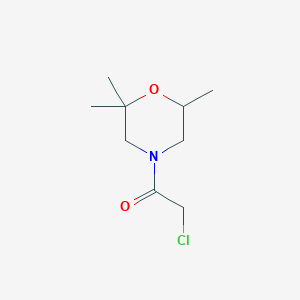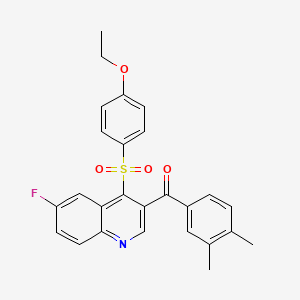
1-(2-Methoxyphenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)ethane-1,2-diamine is an organic compound with a molecular weight of 166.22 . It is commonly used in the stereoselective synthesis of enantiopure compounds .
Synthesis Analysis
This compound can be synthesized from the Schiff base N-isopropyl-N’-[1-(2-methoxyphenyl)methylidene]ethane-1,2-diamine (L), as evidenced by the creation of two isostructural mononuclear zinc(II) complexes . The synthesis process is characterized by elemental analysis, IR spectra, and X-ray single-crystal diffraction .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H14N2O . The InChI code for this compound is 1S/C9H14N2O/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8H,6,10-11H2,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 166.22 . It is in oil form .Applications De Recherche Scientifique
Hydrogen-Bonded Structures
Research on similar compounds to 1-(2-Methoxyphenyl)ethane-1,2-diamine reveals their capacity to form hydrogen-bonded structures. For instance, 2,2,2-trichloro-N,N'-bis(4-methoxyphenyl)ethane-1,1-diamine molecules are linked into helical chains by N-H...O hydrogen bonds. This property can be essential for understanding and designing molecular structures and interactions in various scientific fields, such as crystallography and materials science (Zhang et al., 2007).
Microbial Resolution and Asymmetric Oxidation
The compound is also relevant in the context of microbial resolution and asymmetric oxidation processes. An efficient microbial resolution of 1,2-bis-(methoxyphenyl)ethane-1,2-diol has been achieved, showcasing the potential of this compound derivatives in stereochemical applications and organic synthesis (Yamamoto et al., 1989).
Crystal Structure Stabilization
In the title compound, C2H10N2 2+·2C9H3Br4O4 −·CH4O, where the N atoms of the ethane-1,2-diamine molecule are protonated, the crystal structure is stabilized by N—H⋯O hydrogen bonds. This indicates the potential of this compound in stabilizing complex crystal structures, which could have implications in materials science and molecular engineering (Liang, 2008).
Ligand Characterization
In the field of chemistry, especially in ligand characterization, the derivatives of this compound are used. Schiff base ligands formed by diamine and aromatic aldehyde demonstrate significant potential in the study of molecular properties and interactions (Uluçam & Yenturk, 2019).
Environmental Implications
The environmental implications of compounds related to this compound are also studied, particularly in understanding the metabolic fate of environmental contaminants such as methoxychlor in the human intestinal gut, indicating its relevance in environmental toxicology (Yim et al., 2008).
Chiral Discrimination
Compounds similar to this compound are used in chiral discrimination, an important process in pharmaceutical and chemical research. They serve as hosts for separating and/or transporting chiral guest molecules, demonstrating their utility in stereochemistry (Kremsner et al., 2008).
Fluorogenic Reagent
1,2-bis(4-methoxyphenyl)ethylenediamine acts as a fluorogenic reagent for reducing carbohydrates, indicating its potential application in biochemical assays and analytical chemistry (Umegae et al., 1989).
Safety and Hazards
The safety information for 1-(2-Methoxyphenyl)ethane-1,2-diamine indicates that it is a dangerous compound. The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8H,6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBNIEXLYZKEQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96929-49-6 |
Source


|
| Record name | 1-(2-methoxyphenyl)ethane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2636813.png)
![2-(isopropylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2636814.png)
![4-(4-Bromophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B2636818.png)
![4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2636822.png)
![Methyl (E)-4-[2-(benzimidazol-1-ylmethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2636823.png)
![3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2636824.png)


![1-(4-chlorophenyl)-6-((3,5-dimethoxybenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2636829.png)

![ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2636832.png)
![2-(1H-indol-1-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one](/img/structure/B2636833.png)

